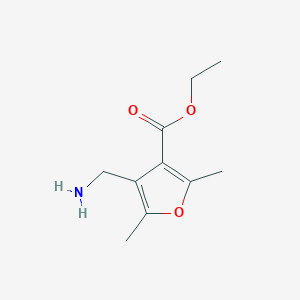

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate

描述

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate is a furan-derived compound characterized by a substituted furan ring with a 2,5-dimethyl configuration, an ethyl ester group at position 3, and an aminomethyl (-CH2NH2) substituent at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and amine functional groups, which may influence solubility and reactivity.

属性

IUPAC Name |

ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11/h4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYYUBFCPNTODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1CN)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343707 | |

| Record name | Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883544-97-6 | |

| Record name | Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Novel Industrial-Scale Preparation Method

A recent patent (US20230339876A1) describes an innovative, cost-effective process for preparing 4-aminofurans, including ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate, that addresses the drawbacks of earlier methods. Key features include:

- Avoidance of halogenation and heavy metal catalysts.

- Elimination of protecting groups.

- High yield and purity suitable for industrial production.

- Use of cyclization reactions involving dehydrating agents (e.g., thionyl chloride) to form the furan ring after introducing the amino group.

This method typically involves the synthesis of intermediate compounds such as ethyl 4-amino-5-hydroxy-2-oxopent-3-enoate derivatives, which undergo cyclization to yield the target aminofuran structure.

Stepwise Synthetic Route

The preparation generally proceeds via the following steps:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of substituted ketoesters (e.g., ethyl 3-(1,3-dioxolan-4-ylidene)-2-oxopropanoate) | Known methods from WO 2011/073100 and European Journal of Organic Chemistry (2018) | Precursors for amino group introduction |

| 2 | Introduction of amino group by reaction with amines or via Curtius rearrangement | Curtius rearrangement of dimethyl furan dicarboxylates or amination reactions | Formation of 4-amino-5-hydroxy-2-oxopent-3-enoate derivatives |

| 3 | Cyclization via dehydration | Use of dehydrating agents such as SOCl2 | Formation of the furan ring with aminomethyl substitution |

| 4 | Purification and isolation | Standard organic purification techniques | High purity this compound |

This sequence avoids heavy metal catalysts and protecting groups, improving atom economy and reducing environmental impact.

Alternative Preparation via Microwave-Assisted Cyclization

Another relevant preparation involves the synthesis of related 2,5-dimethylfuran carboxylate derivatives by microwave-assisted cyclization of diethyl 2,3-diacetylsuccinate in hydrochloric acid solution. This method offers:

- Use of inexpensive reagents.

- Avoidance of toxic organic solvents.

- Simple operation suitable for scale-up.

- Selective formation of 2,5-dimethylfuran-3-carboxylate esters by adjusting acid concentration.

Although this patent (CN101486694B) focuses on diethyl 2,5-dimethylfuran-3,4-dicarboxylate, the methodology provides a foundation for preparing substituted furan carboxylates, which can be further functionalized to introduce the aminomethyl group.

Chemical Transformations for Aminomethyl Group Introduction

The aminomethyl group at the 4-position can be introduced by:

- Reduction of corresponding formyl or oxo substituents using reducing agents like lithium aluminum hydride.

- Reductive amination of aldehyde intermediates.

- Direct amination of halogenated furans via nucleophilic substitution.

These transformations require controlled temperature and solvent conditions to optimize yield and minimize side reactions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The novel method described in US20230339876A1 significantly improves the economics and environmental footprint of aminofuran synthesis by eliminating bromination and metal catalysts.

- Microwave-assisted methods offer rapid and selective synthesis of furan carboxylate esters, which can serve as precursors for subsequent functionalization.

- The aminomethyl group enhances the compound’s reactivity and biological interactions, making its precise and efficient introduction critical for downstream applications.

- Optimization of reaction conditions such as temperature, solvent, and reagent concentration is essential to maximize yield and purity.

化学反应分析

Types of Reactions

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or aminomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. The compound's reactivity is enhanced by the presence of the furan ring and carboxylate group, which facilitate various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of diverse derivatives that are valuable in synthetic chemistry .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

- Cyclization Reactions: Utilizing precursors that undergo cyclization under acidic or basic conditions to form the furan ring structure.

- Amidation: The introduction of an amine into the reaction to form amide derivatives.

Biological Research

Interaction with Biological Targets

Research indicates that this compound interacts with specific molecular targets, potentially influencing biological pathways. The aminomethyl group may enhance binding affinity to proteins, which is critical for drug design and development. Studies have shown that this compound can modulate enzyme activity and metabolic pathways through its interactions with biological molecules .

Potential Therapeutic Applications

Given its ability to influence biological processes, this compound is being explored for potential therapeutic applications. Its unique structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are essential for binding to enzyme active sites or other biomolecules .

Case Studies

Several studies have been conducted to investigate the applications of this compound:

- Enzyme Interaction Studies : Research has demonstrated that this compound can significantly affect enzyme kinetics by altering substrate binding affinities.

- Synthesis of Bioactive Compounds : It has been used as a precursor in synthesizing bioactive molecules that exhibit antimicrobial properties.

- Drug Design : The structural characteristics have made it a candidate for developing new pharmaceuticals targeting specific diseases.

作用机制

The mechanism by which Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the ester group can undergo hydrolysis to release active metabolites.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two structurally related furan derivatives:

Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (): Features a partially saturated dihydrofuran ring with a 2-oxo group and a 4-amino substituent. The 5,5-dimethyl configuration and lack of an aminomethyl group differentiate it from the target compound.

Ethyl 2,5-dimethylfuran-3-carboxylate (): A simpler analog lacking the aminomethyl group, with only 2,5-dimethyl and ethyl ester substituents.

Data Table: Key Properties and Differences

Research Findings and Implications

- Aminomethyl vs. This difference may influence reactivity in condensation or alkylation reactions .

- Simpler Analogs: Ethyl 2,5-dimethylfuran-3-carboxylate () lacks functional groups critical for hydrogen bonding, making it less suitable for drug design but more applicable in non-polar environments .

生物活性

Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₁O₃. The compound features a furan ring with an aminomethyl group and two methyl substituents. The presence of the carboxylate group enhances its solubility in polar solvents, making it useful in various chemical and biological applications.

Mechanisms of Biological Activity

-

Molecular Interactions :

- The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially modulating their activity.

- The furan ring may participate in π-π stacking interactions, which are significant for binding to various proteins and enzymes.

-

Influence on Enzyme Activity :

- Research indicates that this compound may influence specific enzyme activities and metabolic pathways. Its structural features enhance binding affinity to certain proteins, which is beneficial for drug design.

Biological Applications

This compound has been explored for several biological applications:

- Drug Development : Due to its ability to interact with various molecular targets, it holds promise in the development of new therapeutic agents.

- Biochemical Research : It serves as a tool for investigating biological pathways and enzyme interactions.

Study 1: Enzyme Interaction

A study highlighted the compound's role in modulating enzyme activity within metabolic pathways. The findings suggested that the aminomethyl group significantly enhances binding affinity to target enzymes, leading to increased catalytic efficiency.

Study 2: Anticancer Potential

In a recent investigation, derivatives of this compound were assessed for their anticancer properties. Results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Study 3: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound. It was found to exhibit protective effects against oxidative stress in neuronal cells, indicating its potential use in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2,5-Dimethylfuran-3-carboxylic acid | 1.00 | Lacks the aminomethyl group; simpler structure |

| 2,4-Dimethylfuran-3-carboxylic acid | 0.98 | Different substitution pattern on the furan ring |

| 2-Methylfuran-3,4-dicarboxylic acid | 0.98 | Contains two carboxylic acid groups |

| 4-Formyl-2-methylfuran-3-carboxylic acid | 0.98 | Contains a formyl group instead of an aminomethyl group |

| 2,5-Dimethylfuran-3,4-dicarboxylic acid | 1.00 | Has two carboxylic acid groups |

The uniqueness of this compound lies in its specific combination of functional groups that allow for diverse reactivity and biological interactions not present in these similar compounds.

常见问题

What synthetic methodologies are commonly employed to prepare Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate?

Level: Basic

Answer:

The synthesis typically involves cyclization reactions using α-acetyllaevulate derivatives or functionalized furan precursors. For example, ethyl acetoacetate can react with monochloroacetone to form intermediates like ethyl α-acetyllaevulate, which cyclizes under controlled conditions to yield 2,5-dimethylfuran-3-carboxylate derivatives . Subsequent aminomethylation at the 4-position may involve reductive amination or nucleophilic substitution with protected amine reagents. Key steps include optimizing reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents to minimize side products. Characterization via and is critical to confirm regioselectivity and purity .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced

Answer:

Discrepancies between NMR, IR, or mass spectrometry data often arise from conformational flexibility, tautomerism, or impurities. To address this:

- Perform X-ray crystallography for unambiguous structural confirmation, as demonstrated in studies of analogous ethyl carboxylate derivatives .

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and identify overlapping signals.

- Cross-validate with DFT calculations to simulate NMR chemical shifts and compare them with experimental data, ensuring electronic effects (e.g., substituent-induced deshielding) are accounted for .

What computational approaches are recommended to study the electronic properties of this compound?

Level: Advanced

Answer:

Density Functional Theory (DFT) is widely used to analyze electronic structure, reactivity, and intramolecular interactions. Key steps include:

- Optimizing the molecular geometry using B3LYP/6-311++G(d,p) basis sets.

- Calculating frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

- Simulating electrostatic potential (ESP) maps to visualize charge distribution, which aids in understanding hydrogen-bonding interactions or reaction mechanisms .

- Validating computational results against experimental data (e.g., UV-Vis spectra) to refine theoretical models .

How can reaction yields be optimized for the aminomethylation step?

Level: Basic

Answer:

Yield optimization depends on:

- Catalyst selection : Use mild reducing agents (e.g., NaBH) for reductive amination to avoid over-reduction.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.

- Temperature control : Maintain sub-ambient temperatures (−10°C to 0°C) to suppress side reactions like imine formation.

- Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) groups for amine protection, followed by acidic deprotection (e.g., TFA) .

What analytical techniques are critical for assessing purity in multi-step syntheses?

Level: Basic

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities.

- HPLC with UV detection : Quantifies residual starting materials or byproducts.

- Melting point analysis : Sharp melting ranges indicate crystalline purity.

- Elemental analysis : Validates stoichiometric composition of C, H, N, and O .

How do steric and electronic effects influence the reactivity of the aminomethyl group?

Level: Advanced

Answer:

The aminomethyl group’s reactivity is modulated by:

- Steric hindrance : Bulky substituents on the furan ring reduce accessibility for nucleophilic attacks.

- Electronic effects : Electron-withdrawing groups (e.g., carboxylate) decrease amine basicity, affecting protonation states in aqueous media.

- pH-dependent behavior : Use potentiometric titrations to determine pKa values and predict reactivity under varying pH conditions. Computational studies (DFT) further elucidate charge distribution and transition states during reactions .

What strategies are effective for mechanistic studies of cyclization reactions in furan derivatives?

Level: Advanced

Answer:

- Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium to identify rate-determining steps.

- In situ FTIR monitoring : Track carbonyl or amine group transformations during cyclization.

- Trapping intermediates : Use quenching agents (e.g., methanol) to isolate and characterize transient species.

- Theoretical modeling : Compare DFT-calculated activation energies for proposed pathways (e.g., [4+2] cycloaddition vs. stepwise mechanisms) .

How can researchers address low reproducibility in synthetic procedures?

Level: Basic

Answer:

- Standardize reagent sources and solvent batches to minimize variability.

- Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously.

- Validate reproducibility across multiple batches and independent laboratories.

- Use control experiments to identify critical variables (e.g., trace moisture in solvents) .

What are the challenges in crystallizing this compound?

Level: Advanced

Answer:

Crystallization challenges include:

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to isolate stable polymorphs.

- Hygroscopicity : Use anhydrous conditions and sealed containers to prevent water absorption.

- Crystal packing analysis : Employ X-ray diffraction to assess hydrogen-bonding networks and lattice stability, as seen in structurally related furan carboxylates .

How can NMR spectral assignments be validated for complex multi-component mixtures?

Level: Advanced

Answer:

- Use DOSY NMR to differentiate components based on diffusion coefficients.

- Perform spiking experiments with authentic standards to confirm peak identities.

- Integrate LC-NMR for online separation and real-time spectral acquisition.

- Compare experimental shifts with DFT-predicted values to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。